

# Long-Term Efficacy of Strontium Ranelate Versus Placebo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Strontium Ranelate (Standard) |           |
| Cat. No.:            | B11935870                     | Get Quote |

This guide provides a comprehensive comparison of the long-term efficacy of strontium ranelate versus placebo for the treatment of postmenopausal osteoporosis. The data presented is primarily derived from two pivotal, large-scale, randomized, double-blind, placebo-controlled phase 3 clinical trials: the Spinal Osteoporosis Therapeutic Intervention (SOTI) study and the Treatment of Peripheral Osteoporosis (TROPOS) study. Further long-term data from open-label extensions of these trials are also included.

# Data Presentation: Efficacy in Fracture Prevention and Bone Mineral Density

The long-term efficacy of strontium ranelate in reducing the risk of vertebral and non-vertebral fractures, as well as its impact on bone mineral density (BMD), has been consistently demonstrated in clinical trials.

### **Vertebral Fracture Efficacy**

The SOTI trial was specifically designed to assess the efficacy of strontium ranelate in reducing the risk of new vertebral fractures.[1] The study demonstrated a significant and sustained reduction in vertebral fracture risk over several years.



| Time Point | Relative Risk<br>Reduction<br>(RRR) vs.<br>Placebo | 95%<br>Confidence<br>Interval (CI) | p-value | Reference |
|------------|----------------------------------------------------|------------------------------------|---------|-----------|
| 1 Year     | 49%                                                | 0.36 - 0.74                        | <0.001  | [1]       |
| 3 Years    | 41%                                                | 0.48 - 0.73                        | <0.001  | [1]       |
| 4 Years    | 33%                                                | 0.55 - 0.81                        | <0.001  | [2]       |

## **Non-Vertebral and Hip Fracture Efficacy**

The TROPOS study evaluated the efficacy of strontium ranelate in preventing non-vertebral fractures.[1] The trial showed a significant reduction in the risk of all non-vertebral fractures and a notable reduction in hip fractures in a high-risk subgroup.[1]

| Fracture<br>Type                              | Time Point | Relative<br>Risk<br>Reduction<br>(RRR) vs.<br>Placebo | 95%<br>Confidence<br>Interval (CI) | p-value      | Reference |
|-----------------------------------------------|------------|-------------------------------------------------------|------------------------------------|--------------|-----------|
| All Non-<br>Vertebral                         | 3 Years    | 16%                                                   | 0.702 - 0.995                      | 0.04         | [1]       |
| Major Non-<br>Vertebral <sup>1</sup>          | 3 Years    | 19%                                                   | Not Reported                       | 0.031        | [3]       |
| Hip (High-<br>Risk<br>Subgroup <sup>2</sup> ) | 3 Years    | 36%                                                   | 0.412 - 0.997                      | 0.046        | [1]       |
| All Non-<br>Vertebral                         | 5 Years    | 15%                                                   | 0.73 - 0.99                        | Not Reported | [4]       |
| Hip (High-<br>Risk<br>Subgroup²)              | 5 Years    | 43%                                                   | 0.33 - 0.97                        | Not Reported | [4]       |



<sup>1</sup> Includes hip, wrist, pelvis and sacrum, ribs and sternum, clavicle, and humerus. <sup>2</sup> Women aged ≥74 years with a femoral neck BMD T-score ≤-2.4 (NHANES reference).

# **Bone Mineral Density (BMD)**

Both the SOTI and TROPOS trials demonstrated a significant and progressive increase in BMD at various sites in patients treated with strontium ranelate compared to placebo.

| Site            | Time<br>Point       | Mean Increase from Baseline (Strontiu m Ranelate) | Mean<br>Change<br>from<br>Baseline<br>(Placebo) | Between-<br>Group<br>Differenc<br>e | p-value | Referenc<br>e |
|-----------------|---------------------|---------------------------------------------------|-------------------------------------------------|-------------------------------------|---------|---------------|
| Lumbar<br>Spine | 3 Years<br>(SOTI)   | +14.4%                                            | -1.3%                                           | 15.7%                               | <0.001  | [1][5]        |
| Femoral<br>Neck | 3 Years<br>(SOTI)   | +8.3%                                             | Not<br>Reported                                 | 8.3%                                | <0.001  | [1][5]        |
| Femoral<br>Neck | 3 Years<br>(TROPOS) | +8.2%                                             | Not<br>Reported                                 | Not<br>Reported                     | <0.001  | [3]           |
| Total Hip       | 3 Years<br>(TROPOS) | +9.8%                                             | Not<br>Reported                                 | Not<br>Reported                     | <0.001  | [3]           |

Open-label extension studies have shown that the increase in BMD is sustained for up to 8 years of continuous treatment with strontium ranelate.[6]

# **Experimental Protocols**

The SOTI and TROPOS trials were multicenter, randomized, double-blind, placebo-controlled studies.[1]

## **Study Population**



- SOTI: Enrolled 1,649 postmenopausal women with established osteoporosis, defined as having at least one prevalent vertebral fracture and a lumbar spine BMD ≤0.840 g/cm². The average age of participants was 70 years.[1][7]
- TROPOS: Enrolled 5,091 postmenopausal women with osteoporosis, defined by a femoral neck BMD of ≤0.600 g/cm². Participants were aged 74 years or older, or between 70 and 74 years with at least one additional risk factor for fracture. The average age was 74 years.[1][7]

#### **Treatment**

Participants in both trials were randomly assigned to receive either 2 g/day of strontium ranelate orally or a matching placebo.[7] All participants also received calcium and vitamin D supplementation throughout the study period.[5]

#### **Fracture Assessment**

- Vertebral Fractures: Assessed annually via lateral spinal radiographs. New fractures were identified using a semi-quantitative method developed by Genant, which grades vertebral deformities based on the reduction in vertebral height.[2][5][8]
- Non-Vertebral Fractures: All non-vertebral fractures, except those of the skull, jaw, face, fingers, and toes, were recorded and adjudicated by a central committee. Fractures were confirmed by radiological reports or other appropriate medical documentation.[9]

### **Bone Mineral Density Measurement**

BMD was measured at the lumbar spine, femoral neck, and total hip at baseline and at 6-month intervals using dual-energy X-ray absorptiometry (DXA).[5]

## **Statistical Analysis**

The primary efficacy analysis for both trials was based on the intent-to-treat (ITT) population. The incidence of new fractures between the strontium ranelate and placebo groups was compared using survival analysis methods, and relative risks were calculated.[1][3]

# Mandatory Visualization Signaling Pathways of Strontium Ranelate



Strontium ranelate exerts a dual mechanism of action, simultaneously stimulating bone formation and inhibiting bone resorption. This is achieved through the modulation of several signaling pathways in bone cells.



Click to download full resolution via product page

Caption: Signaling pathways of strontium ranelate in bone cells.

# **Experimental Workflow of SOTI and TROPOS Trials**

The general workflow of the pivotal phase 3 clinical trials for strontium ranelate followed a structured, multi-year protocol.





Click to download full resolution via product page

Caption: General experimental workflow of the SOTI and TROPOS trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Strontium ranelate: short- and long-term benefits for post-menopausal women with osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of long-term strontium ranelate treatment on vertebral fracture risk in postmenopausal women with osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate reduces the risk of nonvertebral fractures in postmenopausal women with osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of strontium ranelate on the risk of vertebral fracture in women with postmenopausal osteoporosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Design and methodology of the phase 3 trials for the clinical development of strontium ranelate in the treatment of women with postmenopausal osteoporosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vertebral fractures | International Osteoporosis Foundation [osteoporosis.foundation]
- 9. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Efficacy of Strontium Ranelate Versus Placebo: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935870#assessing-the-long-term-efficacy-of-strontium-ranelate-versus-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com